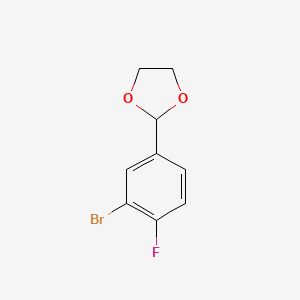

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Description

BenchChem offers high-quality 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATOZCSPTSMOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5072852 | |

| Record name | 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77771-04-1 | |

| Record name | 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77771-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077771041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane chemical properties

An In-Depth Technical Guide to 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane: Properties, Synthesis, and Applications

Introduction: A Versatile Halogenated Building Block

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane, identified by CAS Number 77771-04-1, is a halogenated aromatic compound of significant interest in modern organic synthesis.[1][2][3][4] Its structure uniquely combines a stable 1,3-dioxolane ring—a protective group for an aldehyde—with a di-substituted phenyl ring featuring both a bromine and a fluorine atom. This strategic arrangement of functional groups makes it a highly valuable intermediate for constructing more complex molecules.[1] The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the fluorine atom can profoundly influence the electronic properties, metabolic stability, and binding affinity of target compounds. Consequently, this molecule is a key player in the fields of pharmaceutical development, material science, and specialized chemical research.[1]

Core Physicochemical and Spectroscopic Profile

The intrinsic properties of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane dictate its behavior in chemical reactions and its proper handling. These characteristics have been determined through a combination of experimental measurements and predictive modeling.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane | [1][4] |

| CAS Number | 77771-04-1 | [2][3][4] |

| Molecular Formula | C₉H₈BrFO₂ | [1][2][4] |

| Molecular Weight | 247.06 g/mol | [1][2][4][5] |

| Appearance | Yellow Oil | [6] |

| Boiling Point | 68°-106° C at 0.004 mmHg; 278.9±40.0 °C (Predicted at 760 mmHg) | [2][5][6] |

| Density | 1.590±0.06 g/cm³ (Predicted) | [2][5] |

Spectroscopic Signature:

While detailed spectra require specific experimental acquisition, the structure of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane allows for the prediction of its key spectroscopic features:

-

¹H NMR: The spectrum would feature signals corresponding to the aromatic protons on the phenyl ring, a singlet for the acetal proton (the C-H of the dioxolane ring attached to the phenyl group), and multiplets for the four methylene protons of the dioxolane ring. The exact chemical shifts and coupling patterns of the aromatic protons are influenced by the bromo and fluoro substituents.

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the phenyl ring, the acetal carbon, and the two equivalent carbons of the dioxolane's ethylene group. The carbon atoms attached to the fluorine and bromine will exhibit characteristic chemical shifts and C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-O stretching of the acetal, and C-Br and C-F stretching vibrations.

Synthesis: The Principle of Carbonyl Protection

The most common and efficient synthesis of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane involves the acid-catalyzed acetalization of its parent aldehyde, 3-bromo-4-fluorobenzaldehyde, with ethylene glycol.[1][6][7] This reaction is a cornerstone of carbonyl chemistry, serving to "protect" the highly reactive aldehyde group from participating in subsequent reactions where it is not wanted.

Causality of Experimental Design:

The reaction is an equilibrium process. To achieve a high yield of the dioxolane product, the equilibrium must be shifted to the right, according to Le Châtelier's principle. This is accomplished by removing the water molecule that is formed as a byproduct. The use of toluene as a solvent is strategic; it forms an azeotrope with water, allowing for the continuous removal of water via a Dean-Stark apparatus during reflux.[6] The p-toluenesulfonic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the aldehyde. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol, initiating the cyclization.

Sources

- 1. Buy 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | 77771-04-1 [smolecule.com]

- 2. 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane CAS#: 77771-04-1 [m.chemicalbook.com]

- 3. 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | 77771-04-1 [chemicalbook.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. echemi.com [echemi.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane synthesis - chemicalbook [chemicalbook.com]

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane CAS number 77771-04-1

An In-Depth Technical Guide to 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS: 77771-04-1)

This guide provides an in-depth technical overview of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, strategic applications as a protected aldehyde, and its potential as a versatile building block for complex molecular architectures.

Core Compound Synopsis

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane is a halogenated aromatic compound featuring a 1,3-dioxolane ring. This heterocyclic moiety serves as a robust protecting group for the aldehyde functionality of its precursor, 3-bromo-4-fluorobenzaldehyde. The strategic placement of bromine and fluorine atoms on the phenyl ring provides orthogonal handles for subsequent chemical modifications, making it a valuable intermediate in multi-step syntheses. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where precise molecular tailoring is paramount.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane is presented below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference |

| CAS Number | 77771-04-1 | [1][2][3] |

| Molecular Formula | C₉H₈BrFO₂ | [1][2] |

| Molecular Weight | 247.06 g/mol | [1][2] |

| IUPAC Name | 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane | [1][4] |

| Boiling Point (Predicted) | 278.9 ± 40.0 °C | [2] |

| Density (Predicted) | 1.590 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Mechanistic Rationale

The primary synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane is achieved through the acid-catalyzed acetalization of 3-bromo-4-fluorobenzaldehyde with ethylene glycol.[1][5][6] This reaction is a cornerstone of carbonyl protection strategy in organic synthesis.[7][8]

Synthesis of the Precursor: 3-Bromo-4-fluorobenzaldehyde

The availability of the starting aldehyde is crucial. A common method for its preparation is the electrophilic bromination of 4-fluorobenzaldehyde.

Protocol 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde

This protocol describes the bromination of 4-fluorobenzaldehyde using bromine and a Lewis acid catalyst.

Materials:

-

4-fluorobenzaldehyde (49.6 g)

-

Aluminum trichloride (AlCl₃), powdered (90.4 g)

-

Bromine (Br₂) (70.4 g)

-

Dichloromethane (DCM), dry

-

Ice

-

Saturated sodium metabisulfite solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flask, suspend powdered aluminum trichloride in 100 cm³ of dry dichloromethane and cool the suspension to 0°C using an ice bath.

-

Aldehyde Addition: Prepare a solution of 4-fluorobenzaldehyde in 20 cm³ of dry dichloromethane and add it to the cooled AlCl₃ suspension.

-

Bromination: Add bromine to the mixture. The causality here involves the activation of bromine by the Lewis acid (AlCl₃) to generate a potent electrophile that attacks the electron-rich aromatic ring. The fluorine atom is an ortho-, para-director, but the steric hindrance at the ortho position and the reaction conditions favor substitution at the meta-position relative to the aldehyde, which is ortho to the fluorine.

-

Reflux: Heat the mixture to reflux and maintain for 16 hours. The elevated temperature ensures the reaction proceeds to completion.

-

Workup: After cooling, carefully pour the reaction mixture onto ice to quench the catalyst. Extract the product with dichloromethane.

-

Washing: Wash the combined organic layers sequentially with saturated sodium metabisulfite solution (to remove unreacted bromine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield a dark red oil.

-

Purification: Purify the crude product by distillation under reduced pressure (boiling point 85°-108° C at 8 mmHg) to obtain 3-bromo-4-fluorobenzaldehyde.[9]

Acetalization: Formation of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

The protection of the aldehyde is a reversible reaction. To drive the equilibrium towards the product (the dioxolane), the water generated during the reaction must be continuously removed.

Protocol 2: Synthesis of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

This protocol details the formation of the cyclic acetal using a Dean-Stark apparatus for azeotropic water removal.

Materials:

-

3-bromo-4-fluorobenzaldehyde (45.7 g)

-

Ethylene glycol (27.39 g)

-

p-Toluenesulfonic acid (p-TsOH) (0.225 g)

-

Toluene, dry (110 cm³)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Combine 3-bromo-4-fluorobenzaldehyde, ethylene glycol, p-toluenesulfonic acid, and dry toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Azeotropic Reflux: Heat the mixture to reflux. Toluene forms a low-boiling azeotrope with water. As the vapor condenses in the Dean-Stark trap, the water (denser) separates to the bottom while the toluene (less dense) overflows and returns to the reaction flask. This physical sequestration of water drives the reaction equilibrium toward the product, a classic application of Le Chatelier's principle.

-

Monitoring: Continue reflux for approximately 4.5 hours, or until the theoretical amount of water (~12 cm³) has been collected in the trap. The reaction can be monitored by gas-liquid chromatography (GLC) to confirm the absence of the starting aldehyde.[5]

-

Workup: Cool the reaction mixture. Wash it with saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield a yellow oil.

-

Purification: Purify the crude product by distillation under reduced pressure (boiling point 68°-106° C at 0.004 mmHg) to yield pure 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane.[5]

Caption: Synthetic workflow from 4-fluorobenzaldehyde to the target compound.

Strategic Role in Synthetic Chemistry

The primary function of the 1,3-dioxolane group in this molecule is to act as a protecting group for the aldehyde. Aldehydes are susceptible to oxidation, reduction, and nucleophilic attack. By converting the aldehyde to a cyclic acetal, it becomes stable to a wide range of reagents, including bases, nucleophiles, and hydrides.[7][8]

The Protection-Deprotection Cycle

The protection is not permanent. The aldehyde can be readily regenerated when needed through acid-catalyzed hydrolysis. This allows for selective reactions on other parts of the molecule, specifically the bromo- and fluoro-substituted phenyl ring.

Protocol 3: Deprotection of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

This protocol describes a standard method for hydrolyzing the acetal to regenerate the aldehyde.

Materials:

-

2-(3-bromo-4-fluorophenyl)-1,3-dioxolane

-

Acetone

-

Dilute aqueous acid (e.g., 1M HCl or p-TsOH in water)

-

Ethyl acetate or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the dioxolane in a mixture of acetone and water.

-

Acidification: Add a catalytic amount of a strong acid like HCl or an organic acid like p-toluenesulfonic acid. The acid protonates one of the dioxolane oxygens, initiating the ring-opening and subsequent hydrolysis.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Neutralize the acid by adding saturated sodium bicarbonate solution.

-

Extraction: Extract the product, 3-bromo-4-fluorobenzaldehyde, with ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aldehyde.

Caption: The strategic cycle of aldehyde protection and deprotection.

Applications in Drug Development and Organic Synthesis

With the aldehyde group protected, the aromatic ring becomes the primary site for chemical manipulation.

-

Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, building molecular complexity.

-

Grignard/Lithium Reagents: The aryl bromide can be converted into a Grignard reagent or an organolithium species via metal-halogen exchange, which can then react with a wide variety of electrophiles.

-

Influence of Fluorine: The fluorine atom is a common substituent in pharmaceuticals.[1] Its presence can enhance metabolic stability, improve binding affinity to biological targets, and alter the pharmacokinetic properties of a molecule.[10]

The 1,3-dioxolane ring system itself is also found in some bioactive molecules and can be a key structural motif.[1] Some derivatives have been investigated for their potential to overcome multidrug resistance in cancer therapy.[11]

Safety and Handling

Proper handling of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane and its precursors is essential. The following information is derived from safety data sheets (SDS).

| Hazard Aspect | Precautionary Measures | Reference |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, impervious gloves, and a lab coat. Handle in a well-ventilated place, such as a chemical fume hood. | [12][13][14] |

| Inhalation | Avoid breathing dust, fumes, or vapors. If inhaled, move to fresh air. If breathing is difficult, give oxygen. | [12][13] |

| Skin/Eye Contact | Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes. | [12][13] |

| Storage | Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place. Keep away from incompatible materials like strong oxidizing agents. | [2][12][14] |

| Fire Fighting | Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. | [14] |

Conclusion

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane, CAS 77771-04-1, is more than a mere chemical; it is a strategic tool for the synthetic chemist. Its architecture, combining a stable aldehyde protecting group with a functionalized aromatic ring, provides a reliable platform for constructing complex molecules. The protocols and mechanistic insights provided in this guide underscore its value, empowering researchers in drug discovery and materials science to leverage its unique properties for innovative molecular design.

References

-

Synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. (n.d.). Google Patents.

-

Safety Data Sheet - Angene Chemical. (n.d.). Angene Chemical. Retrieved January 5, 2026, from [Link]

-

Dioxolane - Wikipedia. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Aldehyde synthesis by deprotection or hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)-. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Deprotection of 1,3-dioxolane 4 resulting in bis-aldehyde 5. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. (n.d.). SciELO. Retrieved January 5, 2026, from [Link]

-

Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. (n.d.). PMC - NIH. Retrieved January 5, 2026, from [Link]

-

Synthesis of 1,3-dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- - Substance Details. (n.d.). US EPA. Retrieved January 5, 2026, from [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes | PDF. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]

-

New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

Sources

- 1. Buy 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | 77771-04-1 [smolecule.com]

- 2. 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane CAS#: 77771-04-1 [m.chemicalbook.com]

- 3. 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | 77771-04-1 [chemicalbook.com]

- 4. 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | C9H8BrFO2 | CID 10977765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane synthesis - chemicalbook [chemicalbook.com]

- 7. Dioxolane - Wikipedia [en.wikipedia.org]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 9. Synthesis routes of 3-Bromo-4-fluorobenzaldehyde [benchchem.com]

- 10. Buy 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane | 2221812-23-1 [smolecule.com]

- 11. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Structure Elucidation of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Abstract: This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical choice. We will detail a self-validating workflow that integrates Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques to build an unambiguous structural assignment from the ground up. Each section includes detailed, field-tested protocols and in-depth interpretation of expected data, culminating in a cohesive and authoritative structural proof.

Introduction: The Need for Rigorous Characterization

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane is a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis.[1] Its structure, featuring a di-substituted phenyl ring and a dioxolane moiety, makes it a valuable building block for creating more complex molecules in medicinal chemistry and material science.[1] The bromine atom offers a reactive handle for cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of target molecules.[1]

Given its role as a foundational building block, absolute certainty of its structure is paramount. Any ambiguity—such as incorrect assignment of the halogen positions on the aromatic ring—could lead to the synthesis of incorrect downstream compounds, wasting significant time and resources. This guide, therefore, presents a systematic and logical workflow for its complete structural verification.

Analytical Strategy: A Self-Validating Workflow

Caption: Workflow for the structure elucidation of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Expertise & Causality: We begin with Mass Spectrometry because it provides the most fundamental data points: the molecular weight and elemental formula. For this specific molecule, MS offers a critical and immediate validation point due to the unique isotopic signature of bromine.

The natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%) results in a characteristic M and M+2 ion peak pattern with an intensity ratio of approximately 1:1.[5][6][7][8] Observing this pattern is a definitive indicator of the presence of a single bromine atom in the molecule, providing a powerful internal check on our proposed structure.

Expected Mass Spectrometry Data

| Ion | Description | Expected m/z | Relative Intensity |

| [M]⁺ | Molecular ion with ⁷⁹Br | ~245.97 | ~100% |

| [M+2]⁺ | Molecular ion with ⁸¹Br | ~247.97 | ~98% |

Note: High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for unambiguous confirmation of the molecular formula, C₉H₈BrFO₂.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample solution into the GC-MS instrument.

-

GC Separation: Utilize a standard non-polar column (e.g., DB-5ms) with a temperature gradient program (e.g., starting at 50°C, ramping to 250°C at 10°C/min) to separate the compound from any residual solvent or impurities.

-

MS Detection: Acquire mass spectra using Electron Ionization (EI) at 70 eV. Scan over a mass range of m/z 50-350.

-

Data Analysis: Examine the mass spectrum for the parent ion cluster. Look for two peaks separated by 2 m/z units with nearly equal intensity, confirming the presence of one bromine atom.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: Following MS, IR spectroscopy is employed to confirm the presence of the key functional groups hypothesized in the structure.[2] It is a rapid and non-destructive technique that provides clear signatures for the aromatic ring and the cyclic acetal (dioxolane) moiety. The C-O stretches of the acetal are particularly diagnostic.[9]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Significance for Structure Confirmation |

| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of the phenyl ring.[10] |

| 2980-2850 | Aliphatic C-H Stretch | Corresponds to the CH₂ groups of the dioxolane ring.[11] |

| 1600-1450 | Aromatic C=C Stretch | Further evidence of the benzene ring.[10] |

| ~1250 | Aryl-F Stretch | Indicates the C-F bond. |

| 1150-1050 | Acetal C-O Stretch (Asymmetric & Symmetric) | Strong, characteristic bands confirming the dioxolane ring.[9][12] |

| ~1030 | Aryl-Br Stretch | Indicates the C-Br bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small drop of the neat liquid sample (or a few milligrams of the solid) directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Data Processing: Perform a baseline correction and label the major peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[13] We will use a suite of NMR experiments, starting with 1D (¹H and ¹³C) to identify the different proton and carbon environments, and then progressing to 2D experiments (COSY, HSQC, HMBC) to piece together the molecular skeleton unambiguously.[13][14]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of unique proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons). The aromatic region is particularly informative for confirming the 1,2,4-trisubstitution pattern.

Predicted ¹H NMR Signals (in CDCl₃, 300-500 MHz)

| Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-a | ~5.8 | Singlet (s) | 1H | Acetal CH | Proton on a carbon between two oxygens is highly deshielded. No adjacent protons leads to a singlet. |

| H-b | ~4.1 | Multiplet (m) | 4H | Dioxolane CH₂ | Protons of the ethylene glycol bridge. May appear as a complex multiplet or two separate multiplets. |

| H-c | ~7.1 | Triplet (t) | 1H | Aromatic CH (C5-H) | Coupled to both H-d and H-f (ortho and meta coupling, respectively). Appears as a triplet due to F-coupling. |

| H-d | ~7.4 | Multiplet (m) | 1H | Aromatic CH (C6-H) | Ortho to H-c and meta to the bromine. |

| H-f | ~7.6 | Doublet of doublets (dd) | 1H | Aromatic CH (C2-H) | Ortho to the bromine and meta to H-c. |

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum, often run with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, and the large ¹J(C-F) coupling constant for the carbon bonded to fluorine is a key diagnostic feature.

Predicted ¹³C NMR Signals (in CDCl₃, 75-125 MHz)

| Approx. δ (ppm) | Assignment | Rationale |

| ~65.5 | Dioxolane CH₂ | Typical chemical shift for sp³ carbons bonded to one oxygen. |

| ~102.0 | Acetal CH | sp³ carbon bonded to two oxygens. |

| ~117.0 (d) | Aromatic CH (C5) | Shielded by fluorine, split by a large ²J(C-F) coupling. |

| ~122.0 (d) | C-Br | Carbon attached to bromine, shows a small split due to ³J(C-F) coupling. |

| ~129.0 | Aromatic CH (C6) | |

| ~132.0 | Aromatic CH (C2) | |

| ~135.0 | C-Acetal | Quaternary carbon attached to the dioxolane ring. |

| ~159.0 (d) | C-F | Highly deshielded carbon attached to fluorine, shows a very large ¹J(C-F) coupling constant (>240 Hz).[15][16] |

Note: (d) denotes a doublet due to C-F coupling.

2D NMR: Unambiguous Connectivity Confirmation

Trustworthiness: While 1D NMR provides strong evidence, 2D NMR is essential for creating a self-validating, unambiguous map of atomic connections. It eliminates interpretation errors and provides definitive proof of the proposed structure.[17]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). We would expect to see correlations between the aromatic protons H-c, H-d, and H-f, confirming their adjacency on the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to.[14] This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the structural fragments.[18] It shows correlations between protons and carbons that are 2-3 bonds away.

Key Expected HMBC Correlations:

-

Acetal Proton (H-a) to Aromatic Carbons: A correlation from the acetal proton (H-a, δ ~5.8) to the quaternary aromatic carbon (C-Acetal, δ ~135.0) and the aromatic carbons C2 and C6 would definitively link the dioxolane ring to the phenyl group.

-

Dioxolane Protons (H-b) to Acetal Carbon (C-a): Correlations from the dioxolane protons (H-b, δ ~4.1) to the acetal carbon (C-a, δ ~102.0) confirm the structure of the cyclic acetal.

-

Intra-ring Aromatic Correlations: Long-range correlations between aromatic protons and carbons will further solidify the 1,2,4-substitution pattern.

Caption: Diagram showing crucial 2- and 3-bond HMBC correlations confirming connectivity.

NMR Experimental Protocol

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

1D Spectra Acquisition:

-

Acquire a ¹H spectrum with 16-32 scans.

-

Acquire a proton-decoupled ¹³C spectrum with 1024-2048 scans.

-

Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

-

-

2D Spectra Acquisition:

-

Acquire a gradient-selected COSY experiment.

-

Acquire a gradient-selected, phase-sensitive HSQC experiment optimized for ¹J(CH) ≈ 145 Hz.

-

Acquire a gradient-selected HMBC experiment optimized for long-range couplings (ⁿJ(CH)) of 8-10 Hz.

-

-

Data Processing & Interpretation: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Use the combination of 1D and 2D spectra to assign all proton and carbon signals and build the final structural assignment.

Conclusion: A Convergent Structural Proof

The definitive structure of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane is confirmed through the convergence of evidence from multiple analytical techniques. Mass spectrometry validates the molecular formula C₉H₈BrFO₂ and the presence of a single bromine atom through its characteristic M/M+2 isotopic pattern.[5][6][7] Infrared spectroscopy confirms the presence of the key aromatic and cyclic acetal functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, confirming the 1,2,4-trisubstitution pattern on the phenyl ring and its linkage to the 1,3-dioxolane moiety. This systematic, multi-faceted approach ensures the highest degree of confidence in the structural assignment, a critical requirement for its use in research and development.

References

-

PrepChem. (n.d.). Synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Schaller, C. P. (n.d.). ms isotopes: Br and Cl. St. John's University & College of St. Benedict. Retrieved from [Link]

-

OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

-

The American Journal of Medical Sciences and Pharmaceutical Research. (2024). TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

Shoolery, J. N. (n.d.). The syntheses and infrared spectra of some acetals and ketals. RSC Publishing. Retrieved from [Link]

-

Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. Buy 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | 77771-04-1 [smolecule.com]

- 2. theamericanjournals.com [theamericanjournals.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS | The American Journal of Medical Sciences and Pharmaceutical Research [inlibrary.uz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. ms isotopes: Br and Cl [employees.csbsju.edu]

- 9. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. omicsonline.org [omicsonline.org]

- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 15. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Spectroscopic data for 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the synthetic intermediate, 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS No. 77771-04-1).[1][2] As a compound of interest in medicinal chemistry and organic synthesis, unambiguous structural confirmation is paramount.[3] This document, intended for researchers and drug development professionals, details the principles, experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The narrative emphasizes the causal logic behind experimental design and data interpretation, ensuring a robust and self-validating approach to characterization.

Introduction and Molecular Overview

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane is a heterocyclic aromatic compound with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol .[1][2] Its structure features a 1,3-dioxolane ring, which serves as a protective group for the aldehyde functionality of 3-bromo-4-fluorobenzaldehyde, its synthetic precursor.[4][5] The presence of bromine and fluorine atoms on the phenyl ring makes it a versatile intermediate for further functionalization in synthetic pathways, particularly in the development of novel pharmaceutical agents.[3]

Accurate spectroscopic profiling is essential to confirm the successful synthesis, establish purity, and ensure the correct isomeric form of the compound before its use in subsequent reactions. This guide will systematically deconstruct the expected spectroscopic signatures based on the molecule's constituent parts: the dioxolane moiety and the di-substituted phenyl ring.

Figure 1: Structure of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[6] By analyzing the chemical shifts, integrations, and coupling patterns, a complete structural map can be assembled.

¹H NMR Spectroscopy

Expertise & Causality: The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is selected here as it is an excellent solvent for a wide range of organic compounds, including aryl dioxolanes, and its residual proton signal at ~7.26 ppm typically does not interfere with the signals of interest.[7]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane in ~0.6 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a spectral width of 0-10 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.[6]

Data Interpretation and Analysis: The ¹H NMR spectrum is predicted to show three distinct regions corresponding to the aromatic, acetal, and dioxolane methylene protons.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Couplings |

| ~7.70 | dd (doublet of doublets) | 1H | H-C8' | Ortho-coupled to H-C7' (³JHH ≈ 8.5 Hz) and meta-coupled to the fluorine atom (⁴JHF ≈ 4.5 Hz). |

| ~7.45 | ddd (doublet of doublet of doublets) | 1H | H-C10' | Ortho-coupled to H-C7' (³JHH ≈ 8.5 Hz), meta-coupled to H-C8' (⁴JHH ≈ 2.0 Hz), and ortho-coupled to the fluorine atom (³JHF ≈ 8.5 Hz). |

| ~7.15 | t (triplet) | 1H | H-C7' | Coupled to both H-C8' and the fluorine atom with similar coupling constants (³JHH ≈ ⁸JHF ≈ 8.5 Hz), resulting in a triplet-like appearance. |

| ~5.80 | s (singlet) | 1H | H-C1 | Acetal proton, appears as a singlet as it has no adjacent protons. Its position is downfield due to the two adjacent oxygen atoms. |

| ~4.10 | m (multiplet) | 4H | H-C2, H-C3 | The four methylene protons of the dioxolane ring. They are chemically equivalent but magnetically non-equivalent, leading to a complex multiplet.[3] |

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃).

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy provides critical information on the number of unique carbon environments in the molecule. A proton-decoupled experiment is standard, which simplifies the spectrum to a series of single lines, where each line represents a unique carbon atom or a group of symmetrically equivalent carbons.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled spectrum. A wider spectral width (e.g., 0-160 ppm) and a significantly larger number of scans are required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is appropriate.

Data Interpretation and Analysis: Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of attached atoms (O, F, Br) and aromaticity.

| Predicted Shift (δ, ppm) | Assignment | Rationale & Key Couplings |

| ~159 | C11' | Aromatic carbon directly bonded to fluorine. The C-F bond causes a large downfield shift and a large one-bond coupling constant (¹JCF ≈ 250 Hz). |

| ~138 | C6' | Quaternary aromatic carbon attached to the dioxolane ring. |

| ~134 | C8' | Aromatic C-H. |

| ~128 | C10' | Aromatic C-H, shows a smaller C-F coupling (²JCF ≈ 8 Hz). |

| ~116 | C7' | Aromatic C-H, shows a smaller C-F coupling (²JCF ≈ 21 Hz). |

| ~110 | C9' | Aromatic carbon bonded to bromine. The chemical shift is influenced by the heavy atom effect. |

| ~103 | C1 | Acetal carbon, significantly downfield due to being bonded to two oxygen atoms.[3] |

| ~65 | C2, C3 | Methylene carbons of the dioxolane ring, equivalent by symmetry.[3] |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃).

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition through fragmentation patterns and isotopic distributions. Electron Ionization (EI) is a suitable technique for this relatively stable organic molecule, as it reliably produces a molecular ion and characteristic fragments.

Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system to ensure sample purity.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Detection: Analyze the resulting positively charged ions based on their mass-to-charge ratio (m/z).

Data Interpretation and Analysis: The most critical feature to observe is the isotopic pattern of the molecular ion caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by 2 m/z units.

| m/z Value | Ion | Rationale |

| 246 / 248 | [M]⁺ | Molecular ion peak. The presence of two peaks of nearly equal intensity is the definitive signature of a monobrominated compound. |

| 245 / 247 | [M-H]⁺ | Loss of the acetal proton. |

| 185 / 187 | [M - CH₂OCH₂]⁺ | Fragmentation of the dioxolane ring. |

| 157 / 159 | [Br-F-C₆H₃]⁺ | Benzyl cation fragment after loss of the dioxolane group. |

| 73 | [C₃H₅O₂]⁺ | Dioxolane ring fragment. |

Table 3: Predicted Key Fragments in EI Mass Spectrum.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds. For this molecule, we expect to see characteristic absorptions for the C-O ether linkages, aromatic C=C and C-H bonds, and the C-F and C-Br bonds.

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

Data Interpretation and Analysis: The spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique for every compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3100-3000 | Medium-Weak | Ar C-H | Stretching |

| 2990-2880 | Medium | Aliphatic C-H | Stretching |

| 1600-1585, 1500-1400 | Medium-Strong | Ar C=C | In-ring Stretching |

| ~1250 | Strong | Ar-F | Stretching |

| 1140-1070 | Strong | C-O (cyclic ether) | Stretching[8] |

| 900-675 | Strong | Ar C-H | Out-of-plane Bending |

| ~650 | Medium-Weak | Ar-Br | Stretching |

Table 4: Predicted Infrared Absorption Bands.

Synergistic Analysis and Structural Workflow

No single spectroscopic technique provides all the necessary information for unambiguous structure elucidation. The true power of this analysis lies in the synergy of these methods.

Figure 2: Workflow for the synergistic spectroscopic analysis of a chemical compound.

This integrated approach provides a self-validating system. For instance:

-

MS confirms the molecular formula C₉H₈BrFO₂ by providing the molecular weight (247 g/mol , with the correct Br isotope pattern).

-

¹H and ¹³C NMR confirm the count of 8 hydrogen and 9 carbon atoms and their specific chemical environments and connectivity, matching the proposed structure.

-

IR confirms the presence of the key functional groups (aromatic ring, C-O ether bonds) and the absence of others (e.g., a carbonyl C=O from the starting aldehyde at ~1700 cm⁻¹, confirming the reaction completion).

By combining these datasets, researchers can be highly confident in the identity, purity, and structure of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane, ensuring the integrity of their subsequent research and development efforts.

References

-

U.S. Environmental Protection Agency (EPA). (n.d.). 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)-. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 24169-37-7 | Product Name : 2-(Bromomethyl)-2-(4-fluorophenyl)-1,3-dioxolane. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information for Barium complexes.... Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxolane, 2-phenyl-. Retrieved from [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)-1,3-dioxolane. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. Retrieved from [Link]

-

YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

ResearchGate. (2025). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane.... Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Gallery Indexed by NMR Spin Systems. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(3-Bromophenyl)-1,3-dioxolane - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane CAS#: 77771-04-1 [m.chemicalbook.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Buy 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | 77771-04-1 [smolecule.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. NMR Solvents [sigmaaldrich.com]

- 8. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides an in-depth analysis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane, a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. We will explore its core physicochemical properties, detail a robust and validated synthesis protocol, and discuss its versatile applications as a synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical building block.

Core Compound Identification and Properties

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane is a substituted aromatic compound characterized by a phenyl ring functionalized with both a bromine and a fluorine atom, and a 1,3-dioxolane group.[1] This unique combination of a reactive bromo-group, a modulating fluoro-group, and a stable dioxolane protecting group makes it a highly versatile intermediate in organic synthesis.[1]

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane | [1][2][3] |

| CAS Number | 77771-04-1 | [1][2][4][5] |

| Molecular Formula | C₉H₈BrFO₂ | [1][2][4][5] |

| Molecular Weight | 247.06 g/mol | [1][2][4][5] |

| InChI Key | OATOZCSPTSMOIY-UHFFFAOYSA-N | [1][3] |

Physicochemical Characteristics

The physical properties of a compound dictate its handling, storage, and reaction conditions. The table below lists key experimental and predicted data for 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane.

| Property | Value | Notes | Source(s) |

| Appearance | Yellow Oil | Post-distillation | [6] |

| Boiling Point | 68-106 °C at 0.004 mmHg | Experimental | [6] |

| ~278.9 °C at 760 mmHg | Predicted | [1][5] | |

| Density | ~1.590 g/cm³ | Predicted | [1][5] |

| Storage | 2-8 °C, in a dry, well-ventilated place | Recommended | [1][7] |

Synthesis Protocol and Mechanistic Rationale

The most reliable and widely documented method for synthesizing 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane is the acid-catalyzed acetalization of 3-bromo-4-fluorobenzaldehyde with ethylene glycol.[1][6][8] This reaction serves as a classic and efficient method for protecting the aldehyde functional group, rendering it inert to various reagents (e.g., Grignard reagents, organolithiums, or reducing agents) that would otherwise react with the carbonyl.

Causality of Experimental Design

The chosen protocol is not merely a set of steps but a system designed for high yield and purity.

-

Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is employed to protonate the carbonyl oxygen of the aldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

-

Solvent and Water Removal: The reaction is reversible. To drive the equilibrium toward the formation of the dioxolane product, the water generated during the reaction must be continuously removed. Toluene is the solvent of choice because it forms a low-boiling azeotrope with water.[1] By using a Dean-Stark apparatus, this azeotrope is distilled off, physically removing water from the reaction mixture and ensuring the reaction proceeds to completion.[6]

-

Work-up: The reaction is quenched with a mild base, such as sodium bicarbonate solution, to neutralize the acid catalyst and prevent any potential acid-mediated degradation of the product during purification.

Detailed Experimental Workflow

The following protocol is adapted from established literature procedures.[6]

Materials:

-

3-bromo-4-fluorobenzaldehyde (45.7 g, 1 equivalent)

-

Ethylene glycol (27.39 g, 2 equivalents)

-

p-Toluenesulfonic acid (0.225 g, catalytic)

-

Dry Toluene (110 cm³)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging the Flask: Add 3-bromo-4-fluorobenzaldehyde, ethylene glycol, p-toluenesulfonic acid, and dry toluene to the flask.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring: Continue reflux for approximately 4-5 hours, or until the theoretical amount of water (~12 cm³) has been collected and analysis by gas chromatography (GC) or thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.[6]

-

Quenching: Cool the reaction mixture to room temperature. Wash the mixture sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield a crude yellow oil.[6]

-

Purification: Purify the crude product by distillation under high vacuum (e.g., 0.004 mmHg) to obtain pure 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane.[6]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane.

Applications in Research and Drug Development

The utility of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane stems from the distinct reactivity of its functional groups.

-

Versatile Synthetic Intermediate: The primary application is as a building block in multi-step organic synthesis.[1] The dioxolane group protects the aldehyde, allowing for selective reactions at other sites. The bromine atom on the phenyl ring is particularly useful for carbon-carbon bond-forming reactions, such as Suzuki, Heck, or Sonogashira cross-coupling, enabling the construction of more complex molecular architectures.

-

Pharmaceutical Development: Halogenated compounds, particularly those containing fluorine, are of immense interest in medicinal chemistry. Fluorine can enhance metabolic stability, improve binding affinity, and increase the lipophilicity of a drug candidate.[1] Furthermore, the 1,3-dioxolane scaffold is present in numerous biologically active molecules, including antibacterial and antifungal agents.[1][9] This compound therefore serves as an excellent starting point for the synthesis of novel therapeutic agents.

-

Material Science: The presence of bromine and fluorine suggests potential applications in material science, for example, in the development of specialty polymers, liquid crystals, or as a component in fire-retardant materials.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed.

-

Handling: Always handle 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane in a well-ventilated area or a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7] Avoid contact with skin and eyes and prevent inhalation of vapors.[7]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage temperatures are typically between 2-8°C to ensure long-term stability.[1] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][11]

-

Toxicity: Comprehensive toxicological data is limited.[7] Therefore, the compound should be treated as potentially hazardous, and exposure should be minimized.

Conclusion

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane is a chemical intermediate with significant strategic value. Its well-defined structure, characterized by the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol , provides a stable yet reactive platform for advanced organic synthesis. The robust and scalable synthesis protocol, centered on acid-catalyzed acetalization, makes it readily accessible for research and development. Its potential applications in creating novel pharmaceuticals and advanced materials underscore its importance for scientists and professionals in the field.

References

- 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane - Smolecule.

- Synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane - PrepChem.com.

- 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- - Substance Details - SRS | US EPA.

- 1,3-dioxolane | 77771-04-1, 2-(3-Bromo-4-fluorophenyl) - Echemi.

- 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane Safety Data Sheets - Echemi.

- 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane - ChemicalBook.

- 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane synthesis - ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich.

- 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | C9H8BrFO2 | CID 10977765 - PubChem.

- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC - NIH.

Sources

- 1. Buy 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | 77771-04-1 [smolecule.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | C9H8BrFO2 | CID 10977765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane CAS#: 77771-04-1 [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. echemi.com [echemi.com]

- 8. 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Reactivity of the bromo group in 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane

An In-depth Technical Guide on the Reactivity of the Bromo Group in 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromo group in 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane, a versatile synthetic intermediate. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven protocols for key transformations. We will delve into the electronic and steric factors governing the reactivity of the C-Br bond and explore its utility in palladium-catalyzed cross-coupling reactions and organometallic transformations. Each section includes detailed mechanistic insights, step-by-step experimental workflows, and the scientific rationale behind procedural choices, ensuring a self-validating and authoritative resource.

Introduction: The Strategic Value of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane

2-(3-bromo-4-fluorophenyl)-1,3-dioxolane is a key building block in modern organic synthesis, particularly in the fields of medicinal chemistry and material science.[1] Its utility stems from the strategic placement of three distinct functional moieties on the phenyl ring: a reactive bromo group, a modulating fluoro group, and a dioxolane ring which serves as a protected aldehyde. The bromo group is the primary site for synthetic diversification, readily participating in a wide array of bond-forming reactions.[1]

Molecular Architecture and Reactivity Profile

The reactivity of the C(sp²)-Br bond is influenced by the electronic effects of the adjacent substituents:

-

Bromo Group (C3): As a halogen, bromine is an excellent leaving group in transition metal-catalyzed cross-coupling reactions and is susceptible to halogen-metal exchange. The C-Br bond is the focal point of this guide's reactivity studies.

-

Fluoro Group (C4): Located para to the dioxolane and meta to the bromine, the fluorine atom exerts a strong inductive electron-withdrawing effect.[2] This effect can influence the electron density of the aromatic ring and the reactivity of the C-Br bond in oxidative addition steps of catalytic cycles.

-

1,3-Dioxolane Group (C1): This group serves as a protecting group for a benzaldehyde functionality.[3] Its oxygen atoms can act as a Lewis base, potentially interacting with metal centers in certain reactions, a concept central to directed ortho metalation (DoM).[4][5] However, given its meta position relative to the bromine, its primary electronic influence is moderately deactivating through induction, while its steric bulk is minimal.

Synthesis of the Core Scaffold

The most common and efficient synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane is achieved through the acid-catalyzed acetalization of 3-bromo-4-fluorobenzaldehyde with ethylene glycol.[1][6] This reaction typically employs a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), in a solvent like toluene that allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards product formation.[6]

dot

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel under an inert atmosphere (N₂ or Ar), add 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as Cs₂CO₃ (3.0 equiv). [7]2. Add the chosen solvent system (e.g., toluene/H₂O 4:1). [7]3. Add the palladium catalyst, for instance, PdCl₂(AtaPhos)₂ (5 mol %). [7]4. Heat the mixture to the target temperature (typically 80-100 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Rationale | Reference |

| Catalyst | PdCl₂(AtaPhos)₂ (5 mol %) | Efficient for coupling with aryl chlorides and bromides. | [7] |

| Boron Reagent | Arylboronic Acid (1.1 equiv) | Readily available and stable coupling partner. | [8] |

| Base | Cs₂CO₃ (3.0 equiv) | Strong base, effective in forming the active boronate complex. | [7] |

| Solvent | Toluene/H₂O (4:1) | Biphasic system that dissolves both organic and inorganic reagents. | [7] |

| Temperature | 100 °C | Provides sufficient thermal energy to overcome activation barriers. | [7] |

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. [9]It has largely replaced harsher classical methods due to its broad substrate scope and milder conditions. [10] Causality Behind Experimental Choices:

-

Ligand Selection: This is the most critical parameter. The amination of aryl bromides often requires bulky, electron-rich phosphine ligands (e.g., P(o-tolyl)₃, BINAP, Xantphos) or N-heterocyclic carbene (NHC) ligands. [11][12]These ligands promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition. [12]* Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. [12]Sodium tert-butoxide (NaOt-Bu) is the most common choice, though weaker bases like K₂CO₃ or Cs₂CO₃ can be used for more acidic amines. [12]* Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle. [12] dot

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), the phosphine ligand (e.g., (±)-BINAP, 4 mol %), and the base (NaOt-Bu, 1.4 equiv). [11]2. Add 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane (1.0 equiv) and the desired amine (1.2 equiv).

-

Add the anhydrous solvent (e.g., toluene, 0.5 M). [11]4. Seal the tube and heat to the required temperature (e.g., 70-100 °C) with stirring.

-

Monitor the reaction progress. Upon completion, cool to room temperature.

-

Quench the reaction carefully with saturated aqueous NH₄Cl and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify via column chromatography.

| Parameter | Condition | Rationale | Reference |

| Catalyst | Pd₂(dba)₃ / (±)-BINAP | A common and effective catalyst system for a range of amines. | [11] |

| Amine | Primary or Secondary (1.2 equiv) | The nucleophilic coupling partner. | [13] |

| Base | NaOt-Bu (1.4 equiv) | Strong, non-nucleophilic base for amine deprotonation. | [11] |

| Solvent | Toluene | Anhydrous, aprotic solvent compatible with the strong base. | [11] |

| Temperature | 70 °C | Mild conditions suitable for many amine couplings. | [11] |

Sonogashira Coupling

The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [14]This reaction is fundamental for synthesizing conjugated enynes and arylalkynes. [15]It typically employs a dual-catalyst system of palladium and a copper(I) salt. [16] Causality Behind Experimental Choices:

-

Palladium Catalyst: As in other cross-couplings, a Pd(0) species initiates the reaction.

-

Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. [15]This species is more reactive and readily undergoes transmetalation with the palladium complex, accelerating the overall catalytic cycle and allowing the reaction to proceed under milder conditions. [15]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves a dual purpose: it deprotonates the terminal alkyne and acts as a solvent and scavenger for the HBr byproduct. [16]* Copper-Free Variants: Concerns over copper contamination in pharmaceutical applications have led to the development of copper-free Sonogashira protocols. These methods often require stronger bases, different ligands, or higher temperatures to facilitate the direct reaction of the palladium complex with the alkyne. [17] Experimental Protocol: Sonogashira Coupling

-

To a flask containing 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane (1.0 equiv) and the terminal alkyne (1.2 equiv), add the solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 3.0 equiv).

-

Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol %) and the copper(I) co-catalyst (e.g., CuI, 1 mol %). [15]4. Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

| Parameter | Condition | Rationale | Reference |

| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2 mol %) | A standard, commercially available catalyst for this reaction. | [15] |

| Cu Co-catalyst | CuI (1 mol %) | Forms the reactive copper acetylide intermediate. | [15] |

| Alkyne | Terminal Alkyne (1.2 equiv) | The C(sp) coupling partner. | [14] |

| Base/Solvent | Et₃N | Deprotonates the alkyne and neutralizes the HBr byproduct. | [16] |

| Temperature | Room Temperature to 60 °C | Mild conditions enabled by the dual-catalyst system. | [15] |

Organometallic Transformations via Halogen-Metal Exchange

Halogen-metal exchange is a powerful, kinetically controlled process for converting aryl halides into highly reactive organometallic reagents. [18]The reactivity order for this exchange is I > Br > Cl, making the bromo group in our substrate well-suited for this transformation. [18][19]

Lithium-Halogen Exchange

Reacting an aryl bromide with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures results in a rapid and often quantitative exchange of bromine for lithium. [20]This generates a potent aryllithium nucleophile that can be trapped with various electrophiles.

Causality Behind Experimental Choices:

-

Organolithium Reagent: t-BuLi is more reactive than n-BuLi and is often used to ensure a fast exchange at very low temperatures. Two equivalents are sometimes used; the first performs the exchange, and the second reacts with the t-BuBr byproduct to prevent side reactions. [20]* Temperature: The reaction must be conducted at very low temperatures (typically -78 °C or below) to prevent the highly basic aryllithium intermediate from reacting with the solvent (e.g., THF) or undergoing undesired side reactions. [21]* Electrophilic Quench: The generated aryllithium species is not isolated but is immediately treated in situ with an electrophile (e.g., CO₂, aldehydes, ketones, alkyl halides) to form a new C-C, C-H, or C-heteroatom bond.

dot

Caption: Workflow for lithium-halogen exchange and electrophilic trapping.

Experimental Protocol: Lithium-Halogen Exchange and Quench

-

Under an inert atmosphere, dissolve 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane (1.0 equiv) in anhydrous THF or diethyl ether. [20]2. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the organolithium reagent (e.g., t-BuLi, 1.1-2.0 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. [20]4. Stir the mixture at -78 °C for a set period (e.g., 30-60 minutes) to allow for complete exchange.

-

Add a solution of the chosen electrophile (e.g., dry ice for carboxylation, an aldehyde for alcohol formation) to the aryllithium solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Perform a standard aqueous workup, dry the organic phase, and concentrate.

-

Purify the product by chromatography or crystallization.

| Parameter | Condition | Rationale | Reference |

| Reagent | t-BuLi (2.0 equiv) | Highly reactive for fast exchange; second equivalent consumes byproduct. | [20] |

| Solvent | Anhydrous Diethyl Ether | Aprotic solvent, relatively stable to aryllithiums at low temp. | [20] |

| Temperature | Below -60 °C | Critical for preventing side reactions and decomposition of the aryllithium. | [20] |

| Quench | Various Electrophiles | Traps the highly reactive intermediate to form the desired product. | [22] |

Conclusion and Future Outlook

2-(3-bromo-4-fluorophenyl)-1,3-dioxolane is a robust and versatile synthetic intermediate whose reactivity is dominated by the C-Br bond. This guide has demonstrated its utility in a range of high-value transformations, including palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings, as well as lithium-halogen exchange. The protocols and mechanistic insights provided herein serve as a foundational resource for scientists aiming to leverage this building block in their synthetic campaigns. The strategic positioning of its functional groups makes it an ideal candidate for the construction of complex molecules, particularly in the synthesis of novel pharmaceutical agents and advanced organic materials where precise structural control is paramount. [1]

References

- Li, C. J., & Chen, L. (2006).

- Smolecule. (n.d.). 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane.

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane. Retrieved from [Link]

- Li, Z., et al. (2020). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 7(1), 83-87.

-

Chemistry Stack Exchange. (2018). Mechanism of lithium-halogen exchange of primary alkyl iodide. Retrieved from [Link]

-

Lee, C. H., & Lee, S. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 6(24), 4351–4354. [Link]

-

Al-Masum, M., & Kumar, C. S. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(12), 14361-14371. [Link]

- Luo Group Meeting. (2019).

- Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Princeton University.

- Siegel, D. (n.d.). Lithium Halogen Exchange #1 Revised.

-

Wolfe, J. P., & Buchwald, S. L. (1999). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 121(49), 11664–11674. [Link]

-

Nielsen, M. K., et al. (2023). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. Organometallics, 42(7), 543-546. [Link]

-

D. G. J. et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Molecules, 16(12), 10348-10360. [Link]

-